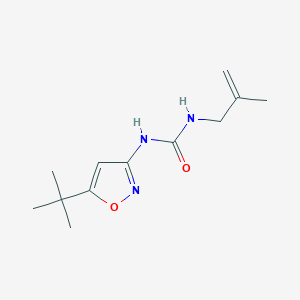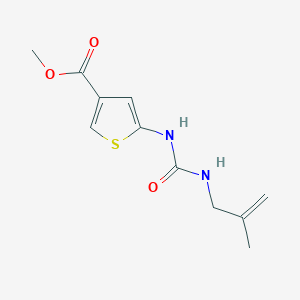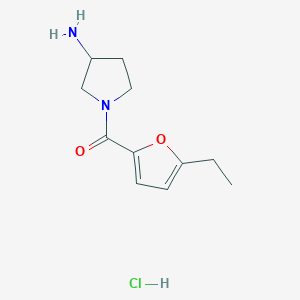![molecular formula C13H15N3OS B7633817 1-[6-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]pyridin-3-yl]ethanone](/img/structure/B7633817.png)
1-[6-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]pyridin-3-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[6-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]pyridin-3-yl]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ETK or Ethylthiazolylketone and is widely used in scientific research.
作用機序
The mechanism of action of ETK is not fully understood, but it is believed to inhibit the activity of certain enzymes that are involved in the inflammatory and tumor processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation, and also to induce apoptosis in tumor cells.
Biochemical and Physiological Effects:
ETK has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation, and also to reduce the production of reactive oxygen species (ROS), which can cause damage to cells. In addition, it has been shown to induce apoptosis in tumor cells, which can lead to the death of cancer cells.
実験室実験の利点と制限
One of the advantages of using ETK in lab experiments is its high potency and specificity. It has been shown to have a low toxicity profile, making it a safe candidate for use in various experiments. However, one of the limitations of using ETK is its high cost, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of ETK in scientific research. One potential application is in the development of new drugs for the treatment of inflammatory diseases and cancer. ETK has also been shown to have potential applications in the field of neurodegenerative diseases, as it has been shown to have neuroprotective properties. Further research is needed to fully understand the potential applications of ETK in these fields.
合成法
The synthesis of ETK involves the reaction of 2-ethyl-4-methylthiazole with 3-bromopyridine in the presence of a base, followed by the addition of an amine to form the final product. This method has been widely used to produce ETK in large quantities.
科学的研究の応用
ETK has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
1-[6-[(2-ethyl-1,3-thiazol-4-yl)methylamino]pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-3-13-16-11(8-18-13)7-15-12-5-4-10(6-14-12)9(2)17/h4-6,8H,3,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQBDAYIRXNIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CNC2=NC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]pyridin-3-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[4-(trifluoromethyl)cyclohexyl]urea](/img/structure/B7633734.png)



![3-cyclopropyl-1-[2-[5-(2-fluorophenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl]propan-1-one](/img/structure/B7633750.png)
![2,2,6,6-tetramethyl-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]morpholine-4-carboxamide](/img/structure/B7633753.png)
![3-(6-Methoxypyridin-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7633757.png)
![1-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-3-[2-methoxy-1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7633767.png)
![1-(2-Methyl-1,3-dihydroinden-2-yl)-3-[2-(oxolan-2-yl)ethyl]urea](/img/structure/B7633772.png)

![1-[(3-Hydroxycyclopentyl)methyl]-3-[2-(4-methylphenyl)sulfanylethyl]urea](/img/structure/B7633785.png)
![7-[(1-methylbenzimidazol-2-yl)methyl]-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7633800.png)
![5-chloro-4-[(2-ethyl-1,3-thiazol-4-yl)methylamino]-1H-pyridazin-6-one](/img/structure/B7633803.png)
![1-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7633829.png)